molecular formula C18H20ClNO3 B2974290 N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide CAS No. 923752-67-4

N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide

Cat. No. B2974290
CAS RN: 923752-67-4
M. Wt: 333.81
InChI Key: IBMMFVIWPCLLFP-UHFFFAOYSA-N
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Description

The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide” is likely an organic compound containing a benzyl group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl and methoxy groups, the introduction of the chloro group, and the formation of the acetamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The presence of the benzyl, methoxy, chloro, and acetamide groups would be expected to give characteristic signals in these spectra .


Chemical Reactions Analysis

The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, solubility, and crystalline structure . The compound’s chemical properties, such as its acidity/basicity and reactivity towards different reagents, would be influenced by the functional groups present in the molecule.

Scientific Research Applications

Anti-Tubercular Applications

This compound has been utilized in the synthesis of novel derivatives with promising anti-tubercular activity . These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL . The non-cytotoxic nature of these compounds against human cancer cell lines like HeLa further underscores their potential as anti-tubercular agents .

Antimicrobial Activity

Transition metal complexes derived from Schiff base ligands of this compound have been synthesized and evaluated for their antimicrobial activity . These complexes have shown considerable efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans . The molecular docking studies suggest that these complexes can bind effectively to microbial enzymes, inhibiting their function .

Antioxidant Properties

The synthesized metal complexes of this compound have also been tested for their antioxidant properties . They have demonstrated high potency in decolorizing the purple-colored solution of DPPH, indicating their potential as antioxidants . The Cu(II) complexes, in particular, were found to be the most potent with IC50 values in the 2.98 to 3.89 µM range .

Antimycobacterial Evaluation

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines synthesized from this compound were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. This study highlights the compound’s role in the development of new alternatives for tuberculosis treatment .

Synthesis of Neurotrophic Compounds

The compound has been used in the first enantioselective total synthesis of neurotrophic (-)-talaumidin, indicating its utility in synthesizing compounds that could potentially aid in neurological research and therapy .

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, this compound has been employed in various organic synthesis processes. For instance, it has been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid, showcasing its versatility as a building block in complex organic molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. In general, it’s advisable to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The potential applications of this compound could be explored in various fields such as medicinal chemistry, material science, and pharmaceuticals. Further studies could investigate its biological activity, potential uses in drug design, and its physical and chemical properties .

properties

IUPAC Name

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMMFVIWPCLLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide

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